molecular formula C12H17NO3 B12321530 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol

Cat. No.: B12321530
M. Wt: 223.27 g/mol
InChI Key: CJPJHVFZFGDVBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-4-Hydroxyphenylglycine tert. Butyl ester typically involves the esterification of 4-hydroxyphenylglycine with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process . The reaction conditions generally include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

    Solvents: Organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of R-4-Hydroxyphenylglycine tert. Butyl ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

R-4-Hydroxyphenylglycine tert. Butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of 4-hydroxyphenylglycine tert-butyl alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.

Scientific Research Applications

R-4-Hydroxyphenylglycine tert. Butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of R-4-Hydroxyphenylglycine tert. Butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylglycine: Lacks the tert-butyl ester group, making it less lipophilic.

    4-Hydroxyphenylalanine: Contains an additional methylene group, altering its chemical properties.

    4-Hydroxyphenylacetic acid: Lacks the amino group, affecting its reactivity.

Uniqueness

R-4-Hydroxyphenylglycine tert. Butyl ester is unique due to its combination of a hydroxyphenyl group, an amino group, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3

InChI Key

CJPJHVFZFGDVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N

Origin of Product

United States

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